molecular formula C28H28N2O7 B592612 N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester CAS No. 68802-36-8

N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester

Cat. No.: B592612
CAS No.: 68802-36-8
M. Wt: 504.539
InChI Key: NIIRXPOAWCVADJ-DEOSSOPVSA-N
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Description

N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester is a biochemical compound with the molecular formula C28H28N2O7. It is primarily used in proteomics research and pharmaceutical testing

Preparation Methods

The synthesis of N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester involves multiple steps, including the protection of functional groups and the formation of ester bonds The synthetic route typically starts with the protection of the amino and carboxyl groups of asparagineThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions can result in the formation of alcohols .

Scientific Research Applications

N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is utilized in proteomics research to study protein interactions and functions. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. Additionally, it has industrial applications in the production of pharmaceuticals and other biochemical products .

Mechanism of Action

The mechanism of action of N2-Carboxy-N-(carboxymethyl)asparagine Tribenzyl Ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately influencing the physiological functions of the organism .

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl (2S)-4-oxo-4-[(2-oxo-2-phenylmethoxyethyl)amino]-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O7/c31-25(29-17-26(32)35-18-21-10-4-1-5-11-21)16-24(27(33)36-19-22-12-6-2-7-13-22)30-28(34)37-20-23-14-8-3-9-15-23/h1-15,24H,16-20H2,(H,29,31)(H,30,34)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIRXPOAWCVADJ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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